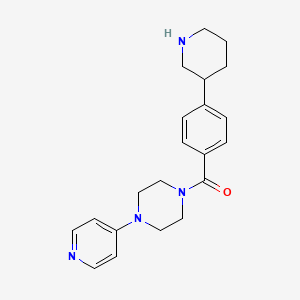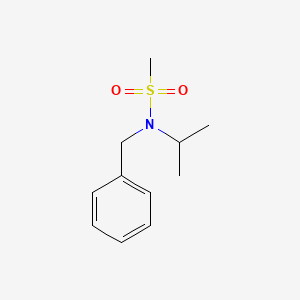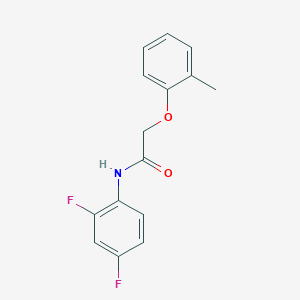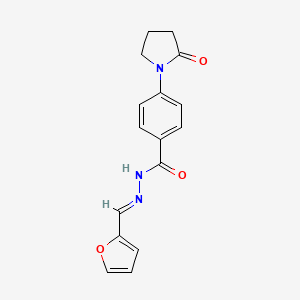
3-phenoxybenzaldehyde O-benzoyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxybenzaldehyde is a compound with the molecular formula C13H10O2 and a molecular weight of 198.22 . It is a clear light yellow to amber liquid, insoluble in water, but soluble in alcohol, benzene, toluene, and other organic solvents . It is an important intermediate for the synthesis of pyrethroid pesticides .
Synthesis Analysis
The synthesis of 3-phenoxybenzaldehyde involves the catalytic oxidation of 3-phenoxytoluene to generate 3-phenoxybenzoic acid. This is followed by electrolytic reduction to obtain phenoxybenzyl alcohol, and then selective oxidation with sodium hypochlorite to obtain 3-phenoxybenzaldehyde . A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes has been synthesized and structurally elucidated by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 3-phenoxybenzaldehyde is characterized by a linear formula of C6H5OC6H4CHO . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
3-Phenoxybenzaldehyde undergoes enantioselective autoinduction during asymmetric hydrocyanation, catalyzed by cyclo[®-phenylalanyl-®-histidyl] . It also undergoes hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol .Physical And Chemical Properties Analysis
3-Phenoxybenzaldehyde has a refractive index of n20/D 1.595 (lit.), a boiling point of 169-169.5 °C/11 mmHg (lit.), and a density of 1.147 g/mL at 25 °C (lit.) . It is sensitive to air and should be stored in a dark place, sealed in dry, room temperature conditions .科学的研究の応用
Organic Synthesis and Catalysis
Phenolic compounds, including derivatives of benzaldehyde, are frequently used in organic synthesis and catalysis. For example, the synthesis of mixed-ligand aroylhydrazone complexes of molybdenum demonstrates the use of benzaldehyde derivatives in the preparation of complexes with potential applications in catalysis and material science (Pasayat et al., 2012). Such compounds show significant antibacterial activity, indicating their potential as lead molecules for drug design.
Biological Activities
The investigation into the vasculoprotective effects of phenolic compounds, such as 3-hydroxybenzaldehyde, provides insights into the potential biological activities of phenolic aldehydes. These compounds can inhibit vascular smooth muscle cells' proliferation and endothelial cells' inflammation, suggesting applications in cardiovascular disease treatment (Kong et al., 2016).
Environmental Science
Research on the metabolism of related phenolic compounds, such as the degradation of phenoxybenzoates by specific bacterial strains, highlights the environmental significance of these compounds. These studies are crucial for understanding the fate of chemical pollutants in the environment and developing bioremediation strategies (Topp & Akhtar, 1991).
Material Science
The synthesis and characterization of novel polyazomethines from bis-aldehyde monomers, including derivatives of benzaldehyde, underline the importance of such compounds in material science. These materials exhibit electrical conductivity and have potential applications in electronic devices (Hafeez et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
[(E)-(3-phenoxyphenyl)methylideneamino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-20(17-9-3-1-4-10-17)24-21-15-16-8-7-13-19(14-16)23-18-11-5-2-6-12-18/h1-15H/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOAWARWGDHQHI-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(3-phenoxyphenyl)methylideneamino] benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-pyridinylacetyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567086.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5567134.png)
![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)

![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)
![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

